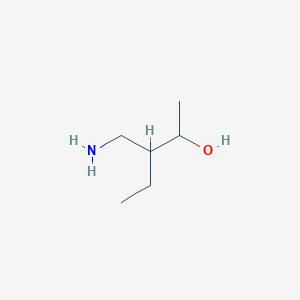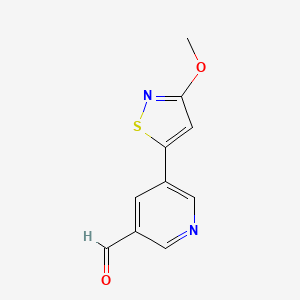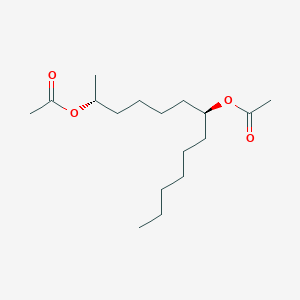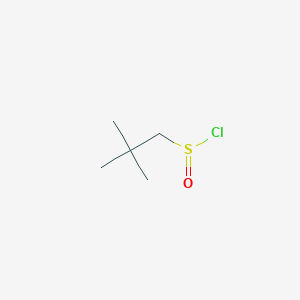
5-(Cyclopropylamino)pent-1-yn-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Cyclopropylamino)pent-1-yn-3-one is an organic compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . This compound is characterized by the presence of a cyclopropylamino group attached to a pent-1-yn-3-one backbone. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylamino)pent-1-yn-3-one typically involves the reaction of cyclopropylamine with a suitable alkyne precursor under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where cyclopropylamine is reacted with a pent-1-yn-3-one derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems and continuous monitoring helps in optimizing the yield and reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Cyclopropylamino)pent-1-yn-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(Cyclopropylamino)pent-1-yn-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 5-(Cyclopropylamino)pent-1-yn-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pent-1-yn-3-one: A simpler analog without the cyclopropylamino group.
Cyclopropylamine: Contains the cyclopropylamino group but lacks the pent-1-yn-3-one backbone.
Uniqueness
5-(Cyclopropylamino)pent-1-yn-3-one is unique due to the presence of both the cyclopropylamino group and the pent-1-yn-3-one backbone. This combination imparts specific chemical and biological properties that are not observed in its simpler analogs .
Eigenschaften
Molekularformel |
C8H11NO |
|---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
5-(cyclopropylamino)pent-1-yn-3-one |
InChI |
InChI=1S/C8H11NO/c1-2-8(10)5-6-9-7-3-4-7/h1,7,9H,3-6H2 |
InChI-Schlüssel |
JTMUGLMBSAPKQL-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(=O)CCNC1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(Methylamino)cyclopentyl]propan-1-one](/img/structure/B13177847.png)
![5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene-8,20-dicarbaldehyde](/img/structure/B13177853.png)



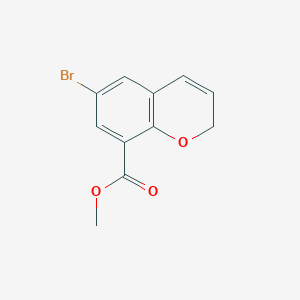
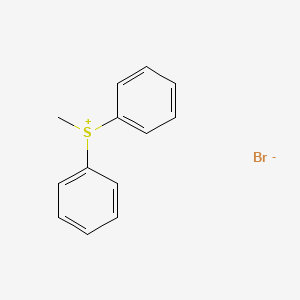
![2-Fluoro-2-[1-(propan-2-yl)piperidin-4-yl]acetic acid](/img/structure/B13177882.png)
amine](/img/structure/B13177887.png)
